4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
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Description
4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.08169844 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research into the synthesis and reactivity of related compounds has focused on exploring their potential for creating various derivatives with potential biological activity. For instance, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride led to the formation of N-(quinolin-5-yl)thiophene-2-carboxamide, which upon further reactions, yielded derivatives with potential for electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antiproliferative Activities
Compounds with a similar structural framework have been evaluated for their antiproliferative activities against various cancer cell lines. A study synthesized novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, demonstrating promising cytotoxic activity against human cancer cell lines and indicating potential for cancer therapy development (Cankara Pirol et al., 2014).
Antimicrobial and Mosquito Larvicidal Activity
Research has also explored the antimicrobial and mosquito larvicidal activities of compounds containing thiophene and quinoline derivatives. For example, 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones showed significant antibacterial, antifungal, and mosquito larvicidal activities, underscoring their potential for developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
Novel Synthesis Methods
Innovative synthetic methods have been developed for the preparation of related compounds, such as the copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates, providing environmentally friendly and efficient pathways to sulfonamide derivatives (Xia et al., 2016).
Antimalarial Lead Development
Optimization of quinazoline and quinoline derivatives for antimalarial activity has been a focus of recent research, highlighting the potential of these compounds as lead structures in the development of new antimalarial drugs (Patel et al., 2015).
Properties
IUPAC Name |
4-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-12-5-6-16-14(8-12)4-3-7-22(16)28(24,25)15-10-17(27-11-15)19(23)20-18-9-13(2)26-21-18/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRJBQZSDRLCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CSC(=C3)C(=O)NC4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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